molecular formula C17H21N3O4 B2482209 Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 1421508-78-2

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2482209
CAS No.: 1421508-78-2
M. Wt: 331.372
InChI Key: GKDNUZHNVXKSEQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine ring substituted with a 5-cyanopyridin-2-yloxy group at the 4-position. The molecule also contains a 4-oxobutanoate ethyl ester chain, which contributes to its polar yet lipophilic character.

Properties

IUPAC Name

ethyl 4-[4-(5-cyanopyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-23-17(22)6-5-16(21)20-9-7-14(8-10-20)24-15-4-3-13(11-18)12-19-15/h3-4,12,14H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDNUZHNVXKSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the piperidine ring and the cyanopyridine moiety. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Introduction of the Cyanopyridine Moiety: This step involves the nucleophilic substitution reaction where a cyanopyridine derivative is introduced to the piperidine ring.

    Esterification: The final step involves the esterification of the resulting compound with ethyl 4-oxobutanoate under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the cyanopyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring and cyanopyridine moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural elements include:

  • Piperidine-ether linkage: The 4-((5-cyanopyridin-2-yl)oxy)piperidine moiety distinguishes it from analogs with direct aryl substitutions (e.g., Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate, CAS 1855859-35-6 ).
  • Cyanopyridinyl group: The electron-withdrawing cyano group at the pyridine’s 5-position contrasts with methyl (e.g., Ethyl 4-(5-methylfuran-2-yl)-2,4-dioxobutanoate, CAS 893643-38-4 ) or chloro substituents (e.g., Ethyl 4-(6-chloropyridin-2-yl)butanoate, CAS 1268520-42-8 ).
  • Ketone-ester chain: The 4-oxobutanoate ethyl ester is shared with compounds like Ethyl 4-(4-isopropylphenyl)-4-oxobutyrate , though the latter lacks the piperidine-pyridine system.

Physicochemical Properties

  • However, the ethyl ester and piperidine ring may offset this, favoring moderate lipophilicity.
  • Molecular Weight: Estimated at ~360 g/mol, similar to Ethyl 4-(6-oxopiperidin-3-yl)benzoate (CAS 281233-72-5, MW ~291 g/mol ), but heavier due to the cyanopyridinyloxy group.
  • Stability: The nitrile group may confer susceptibility to hydrolysis under acidic/basic conditions, unlike chloro-substituted analogs (e.g., Ethyl 4-(6-chloropyridin-2-yl)butanoate ), which are more hydrolytically stable.

Tabulated Comparison of Key Analogs

Compound Name (CAS) Key Structural Features logP (Predicted) Molecular Weight Notable Substituents
Target Compound 4-((5-Cyanopyridin-2-yl)oxy)piperidine, 4-oxobutanoate ester ~2.5 ~360 g/mol Cyano, ether linkage
Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate (1855859-35-6) Direct pyridinyl substitution, ketone-ester chain ~2.8 ~237 g/mol Methyl
Ethyl 4-(6-chloropyridin-2-yl)butanoate (1268520-42-8) Chloropyridinyl, ester chain ~3.1 ~227 g/mol Chloro
Ethyl 4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate (KS-00003FB9) Sulfonyl, benzyl-piperidine ~3.0 ~447 g/mol Methoxy, sulfonyl
Ethyl 4-(6-oxopiperidin-3-yl)benzoate (281233-72-5) Piperidone, benzoate ester ~1.9 ~291 g/mol Lactam

Biological Activity

Ethyl 4-(4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N4O4C_{15}H_{20}N_{4}O_{4} with a molecular weight of 352.41 g/mol. The compound features a piperidine ring substituted with a 5-cyanopyridine moiety, contributing to its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC15H20N4O4
Molecular Weight352.41 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of this compound primarily stems from its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

  • Anticancer Activity : Recent studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 0.87 to 12.91 μM, demonstrating better growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Neuroprotective Effects : The compound's piperidine structure suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases. Preliminary data indicate that it may modulate neurotransmitter systems, although more research is required .
  • Anti-inflammatory Properties : this compound has shown promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that the compound has a favorable profile, with good oral bioavailability and clearance rates. For instance, after intravenous administration, the compound exhibited a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of around 31.8% .

Toxicology

Toxicological assessments have indicated that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . This safety profile is essential for its potential therapeutic applications.

Study on Anticancer Activity

A study published in MDPI examined the effects of this compound on breast cancer cell lines. The results showed:

  • Caspase Activation : The compound significantly increased caspase levels, indicating induction of apoptosis.
Cell LineIC50 (μM)Caspase Level (ng/mL)
MCF-70.8727.13 ± 0.54
MDA-MB-2311.75Not reported

This study highlights the compound's potential as an anticancer agent through apoptosis induction.

Neuroprotection Research

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results suggested that the compound could mitigate neuronal damage by modulating oxidative stress pathways .

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